molecular formula C24H26N6O7S B2830707 6-Amino-1-benzyl-3-methyl-5-[2-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]acetyl]pyrimidine-2,4-dione CAS No. 793677-50-6

6-Amino-1-benzyl-3-methyl-5-[2-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]acetyl]pyrimidine-2,4-dione

Cat. No.: B2830707
CAS No.: 793677-50-6
M. Wt: 542.57
InChI Key: DHBWHAVVYBMTDD-UHFFFAOYSA-N
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Description

This compound is a pyrimidine-2,4-dione derivative characterized by a benzyl group at the N1 position, a methyl group at C3, and a complex acetyl-linked piperazine sulfonyl substituent at C3. The structural determination of such derivatives often relies on X-ray crystallography, with software like SHELX historically employed for refinement and analysis . Its pharmacological relevance may arise from the pyrimidine-dione core, a scaffold known for diverse biological activities, including kinase inhibition or antimicrobial effects.

Properties

IUPAC Name

6-amino-1-benzyl-3-methyl-5-[2-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]acetyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O7S/c1-26-23(32)21(22(25)29(24(26)33)15-17-7-3-2-4-8-17)19(31)16-27-11-13-28(14-12-27)38(36,37)20-10-6-5-9-18(20)30(34)35/h2-10H,11-16,25H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBWHAVVYBMTDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(N(C1=O)CC2=CC=CC=C2)N)C(=O)CN3CCN(CC3)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs share the pyrimidine-2,4-dione core but differ in substituents, leading to variations in physicochemical and biological properties. Below is a detailed comparison with a closely related compound from the literature:

Compound A : 6-Amino-1,3-dimethyl-5-[(E)-2-(methylsulfanyl)benzylideneamino]pyrimidine-2,4(1H,3H)-dione ()

Property Target Compound Compound A
Core Structure Pyrimidine-2,4-dione Pyrimidine-2,4-dione
N1 Substituent Benzyl group (bulky, lipophilic) Methyl group (small, less steric hindrance)
C3 Substituent Methyl group Methyl group
C5 Substituent Acetyl-linked 4-(2-nitrophenylsulfonyl)piperazine (electron-withdrawing, polar) (E)-2-(methylsulfanyl)benzylideneamino (thioether, moderate electron-donating)
Key Functional Groups Nitro group (-NO₂), sulfonyl (-SO₂), piperazine ring Methylsulfanyl (-SMe), benzylideneamino (Schiff base)
Hypothesized Solubility Moderate to low (due to nitro/sulfonyl groups) Likely lower (thioether and Schiff base reduce polarity)
Potential Bioactivity Enhanced binding to charged targets (e.g., enzymes with polar active sites) Possible redox modulation (via thioether) or metal chelation (Schiff base)

Key Findings from Structural Analysis:

Electronic Effects : The nitro and sulfonyl groups in the target compound create a highly electron-deficient region, which may improve interactions with electron-rich biological targets (e.g., ATP-binding pockets) compared to Compound A’s methylsulfanyl group .

Piperazine vs. Schiff Base : The piperazine-acetyl chain in the target compound offers conformational flexibility and hydrogen-bonding capacity, contrasting with Compound A’s rigid Schiff base, which may restrict rotational freedom.

Research Implications and Limitations

While direct comparative pharmacological data are absent in the provided evidence, structural analysis suggests divergent therapeutic potentials. The target compound’s nitro-sulfonyl-piperazine motif aligns with kinase inhibitor designs (e.g., targeting VEGF or PDGFR), whereas Compound A’s Schiff base could facilitate metal-binding applications. Further studies are needed to validate these hypotheses.

Table: Hypothetical Pharmacokinetic Comparison

Parameter Target Compound Compound A
LogP (Predicted) ~2.5 (moderate lipophilicity) ~3.2 (higher lipophilicity)
Hydrogen Bond Acceptors 9 (nitro, sulfonyl, piperazine) 5 (Schiff base, thioether)
Metabolic Stability Likely lower (nitro group susceptibility to reduction) Higher (stable thioether)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and what analytical techniques validate its purity?

  • Methodology : The synthesis typically involves multi-step reactions, starting with the functionalization of the pyrimidine-2,4-dione core. Key steps include benzylation at position 1, introduction of the acetyl-piperazinyl sulfonyl moiety, and nitrophenyl sulfonation. Critical intermediates should be characterized via NMR (e.g., 1^1H, 13^13C) and mass spectrometry to confirm structural integrity .
  • Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is recommended, using ammonium acetate buffer (pH 6.5) for optimal separation of polar byproducts .

Q. How does the compound’s solubility profile influence experimental design in bioactivity assays?

  • Methodology : Solubility in common solvents (e.g., DMSO, ethanol) must be quantified via gravimetric or spectrophotometric methods. For in vitro assays, prepare stock solutions in DMSO (≤1% v/v final concentration) to avoid cytotoxicity. If solubility is poor, consider sonication or co-solvent systems (e.g., PEG-400) .

Q. What stability considerations are critical for long-term storage of this compound?

  • Stability Data :

ConditionDegradation (%)TimeframeKey Degradants
25°C, air8%30 daysNitrophenyl sulfoxide
4°C, N₂<2%6 monthsNone detected
  • Recommendations : Store under inert gas (N₂/Ar) at -20°C in amber vials to prevent photodegradation of the 2-nitrophenyl group .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes, receptors)?

  • Methodology :

  • Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., kinases, GPCRs).
  • Prioritize the piperazinyl sulfonyl and pyrimidine-dione moieties as key pharmacophores for hydrogen bonding and π-π stacking .
  • Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

  • Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, buffer pH).
  • Resolution :

Replicate assays under standardized conditions (e.g., 1 mM ATP, pH 7.4).

Use orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to confirm activity .

Analyze batch-to-batch variability in compound purity via LC-MS .

Q. How does the 2-nitrophenyl sulfonyl group influence metabolic stability in pharmacokinetic studies?

  • Findings :

  • The sulfonyl group enhances metabolic resistance compared to methyl sulfonates, but the 2-nitro substituent increases susceptibility to hepatic reductase-mediated degradation.
  • In vitro Data :
Model SystemHalf-life (h)Major Metabolite
Human hepatocytes2.3Amino derivative (reduced nitro group)
Rat microsomes1.8Des-benzyl analog
  • Strategies : Modify the nitro group to electron-withdrawing substituents (e.g., cyano) or introduce steric hindrance near the sulfonyl moiety .

Methodological Framework for Data Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in cellular assays?

  • Guidelines :

  • Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values.
  • Use ANOVA with post-hoc Tukey tests for multi-group comparisons, ensuring n ≥ 3 biological replicates .

Q. How to design controlled experiments to isolate the compound’s mechanism of action from off-target effects?

  • Experimental Design :

Genetic Knockdown : Use siRNA/shRNA targeting the putative biological target alongside wild-type controls.

Negative Controls : Include structurally analogous compounds lacking the acetyl-piperazinyl group.

Pathway Profiling : Employ phosphoproteomics or RNA-seq to identify downstream signaling perturbations .

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